molecular formula C9H7BrF2N2 B13469498 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole

5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole

Cat. No.: B13469498
M. Wt: 261.07 g/mol
InChI Key: ISXYNDWASYZEIK-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethyl)-7-methyl-2H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of bromine, difluoromethyl, and methyl groups in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole typically involves the following steps:

    Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating reagents like difluoromethyl iodide in the presence of a base such as potassium carbonate.

    Methylation: The methyl group can be introduced using methylating agents like methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, difluoromethylation, and methylation processes using continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethyl)-7-methyl-2H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction Reactions: The compound can be reduced to form dehalogenated or hydrogenated products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon in the presence of hydrogen gas.

Major Products

    Substitution: Formation of 5-azido-2-(difluoromethyl)-7-methyl-2H-indazole or 5-thio-2-(difluoromethyl)-7-methyl-2H-indazole.

    Oxidation: Formation of this compound-3-oxide.

    Reduction: Formation of 2-(difluoromethyl)-7-methyl-2H-indazole.

Scientific Research Applications

5-Bromo-2-(difluoromethyl)-7-methyl-2H-indazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(difluoromethyl)pyridine
  • 5-Bromo-2-(trifluoromethyl)indazole
  • 2-(Difluoromethyl)-7-methyl-2H-indazole

Uniqueness

5-Bromo-2-(difluoromethyl)-7-methyl-2H-indazole is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential as a versatile intermediate in organic synthesis and drug discovery.

Properties

Molecular Formula

C9H7BrF2N2

Molecular Weight

261.07 g/mol

IUPAC Name

5-bromo-2-(difluoromethyl)-7-methylindazole

InChI

InChI=1S/C9H7BrF2N2/c1-5-2-7(10)3-6-4-14(9(11)12)13-8(5)6/h2-4,9H,1H3

InChI Key

ISXYNDWASYZEIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CN(N=C12)C(F)F)Br

Origin of Product

United States

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